

3,4-Dihydro-6,7-isoquinolinediol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,4-Dihydro-6,7-isoquinolinediol

Cat. No.: B109912 Get Quote

In-Depth Technical Guide: 3,4-Dihydro-6,7-isoquinolinediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dihydro-6,7-isoquinolinediol**, a bioactive heterocyclic compound. This document details its chemical identifiers, known biological activities, and plausible experimental and synthetic methodologies, designed to serve as a valuable resource for professionals in research and drug development.

Core Compound Identifiers

3,4-Dihydro-6,7-isoquinolinediol is a small molecule with the following key identifiers:



Identifier	Value	
CAS Number	4602-83-9	
IUPAC Name	3,4-dihydroisoquinoline-6,7-diol	
Synonyms	6,7-Dihydroxy-3,4-dihydroisoquinoline, 3,4- Dihydro-6,7-dihydroxyisoquinoline	
Molecular Formula	C ₉ H ₉ NO ₂	
Molecular Weight	163.17 g/mol	
SMILES	OC1=CC2=C(C=NCC2)C=C1O	
InChlKey	PWCQVMIYUGOTLG-UHFFFAOYSA-N	

Biological Activity and Quantitative Data

3,4-Dihydro-6,7-isoquinolinediol has been identified as a β 2-adrenergic receptor (β 2-AR) agonist and has shown anti-inflammatory properties through the inhibition of nitric oxide (NO) production.

Biological Target	Activity	Quantitative Data	Cell Line
β2-Adrenergic Receptor (β2-AR)	Agonist	EC50: 106.9 μM	CH-K1/GA1S
Nitric Oxide (NO) Production	Inhibition	Data not available	RAW 264.7 murine macrophage

While the compound is known to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 murine macrophage cells, specific quantitative data such as an IC₅₀ value are not readily available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of **3,4-Dihydro-6,7-isoquinolinediol** are not extensively published. However, the following are representative, standard methodologies for assessing its known biological activities.



β2-Adrenergic Receptor Agonist Activity Assay (Representative Protocol)

This protocol outlines a typical cell-based assay to determine the agonist activity of a compound at the β 2-adrenergic receptor by measuring the downstream accumulation of cyclic AMP (cAMP).

Cell Culture:

- Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2adrenergic receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) in appropriate media (e.g., F-12K Medium with 10% FBS).
- Plate cells in 96-well plates and grow to 80-90% confluency.

Compound Preparation:

- Prepare a stock solution of 3,4-Dihydro-6,7-isoquinolinediol in a suitable solvent (e.g., DMSO).
- Perform serial dilutions to create a range of concentrations for dose-response analysis.

Assay Procedure:

- Wash the cells with a serum-free medium.
- Add the diluted compound solutions to the respective wells. Include a known β2-AR
 agonist (e.g., isoproterenol) as a positive control and a vehicle control (e.g., DMSO).
- Incubate the plate at 37°C for a specified period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

Data Acquisition and Analysis:

- Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase reporter) using a plate reader.
- Normalize the data to the vehicle control.



 Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.

Nitric Oxide Inhibition Assay in RAW 264.7 Cells (Representative Protocol)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

- · Cell Culture:
 - Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
 - Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours.
- · Compound and LPS Stimulation:
 - Prepare serial dilutions of 3,4-Dihydro-6,7-isoquinolinediol.
 - Pre-treat the cells with the compound dilutions for 1-2 hours.
 - Stimulate the cells with LPS (1 μg/mL) to induce nitric oxide production. Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control.
- Nitrite Quantification (Griess Assay):
 - After 24 hours of incubation, collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
 - Incubate at room temperature for 10-15 minutes to allow for color development.
 - Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:



- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples.
- Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
- If a dose-response is observed, calculate the IC50 value.

Synthetic Methodology

The synthesis of **3,4-Dihydro-6,7-isoquinolinediol** can be approached through established methods for the construction of the **3,4-dihydroisoquinoline** core, most notably the Bischler-Napieralski reaction.

Representative Synthesis via Bischler-Napieralski Reaction

This synthetic route involves the cyclization of a β -phenylethylamide.

- Starting Material Preparation:
 - The synthesis would begin with a suitably protected dopamine derivative, such as N-acetyl-3,4-dimethoxyphenethylamine. This can be prepared by the acetylation of 3,4-dimethoxyphenethylamine.
- Cyclization (Bischler-Napieralski Reaction):
 - The N-acetyl-3,4-dimethoxyphenethylamine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), in an inert solvent (e.g., toluene or acetonitrile).
 - The reaction mixture is heated to effect an intramolecular electrophilic aromatic substitution, leading to the formation of the 3,4-dihydroisoquinoline ring. The product of this step would be 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
- Demethylation:



• The resulting 6,7-dimethoxy derivative is then subjected to demethylation to yield the final product, **3,4-Dihydro-6,7-isoquinolinediol**. This can be achieved using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

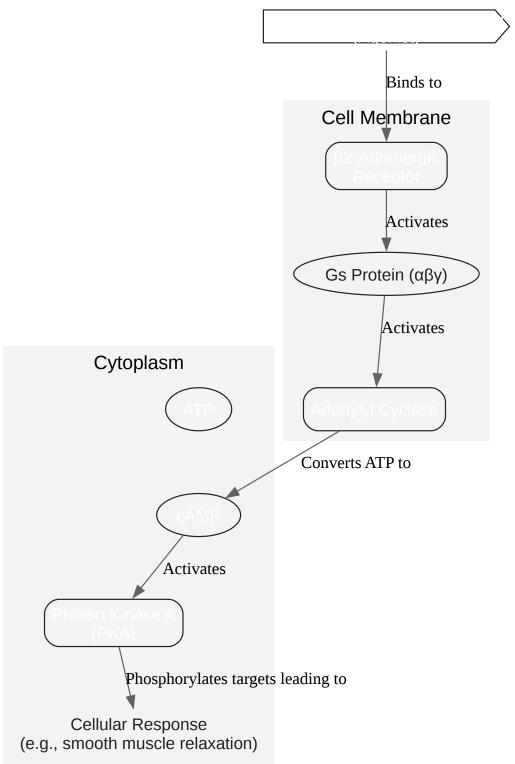
• Purification:

 The final compound is purified using standard techniques such as recrystallization or column chromatography.

Visualizations β2-Adrenergic Receptor Signaling Pathway

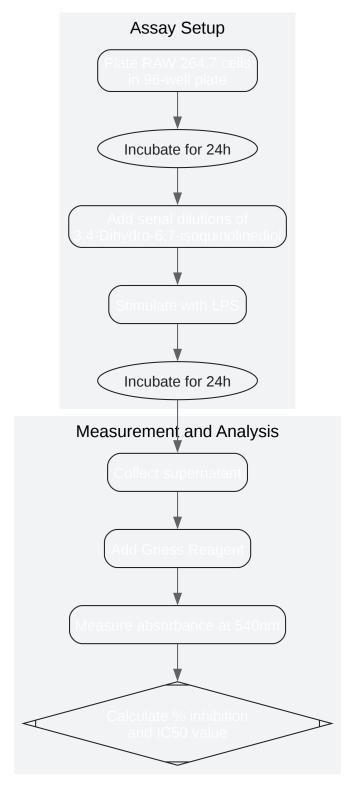


β2-Adrenergic Receptor Signaling Pathway



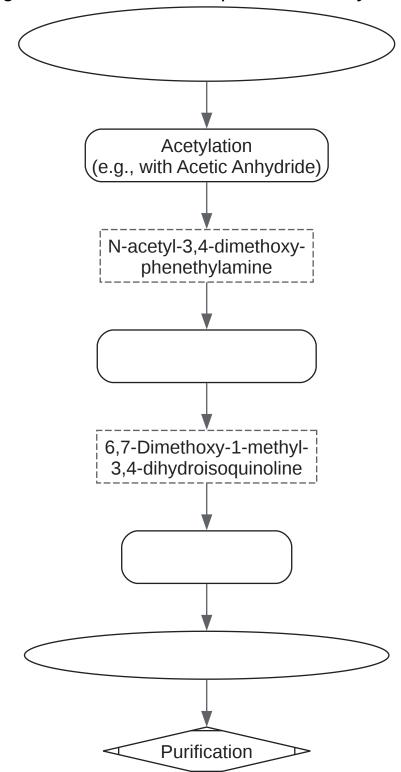


Workflow for Nitric Oxide Inhibition Assay





Logical Workflow for a Representative Synthesis



Click to download full resolution via product page



To cite this document: BenchChem. [3,4-Dihydro-6,7-isoquinolinediol CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109912#3-4-dihydro-6-7-isoquinolinediol-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com